REACTION_CXSMILES
|
[OH2:1].[OH2:2].[OH2:3].O.B(O[O-])([O-])[O-].[Na+].[Na+].[Na+].[SH:13][C:14]1[CH2:19][CH2:18][CH2:17][CH2:16][C:15]=1[C:20]([O:22][CH2:23][CH3:24])=[O:21]>C(O)(=O)C>[S:13]([C:14]1[CH2:19][CH2:18][CH2:17][CH2:16][C:15]=1[C:20]([O:22][CH2:23][CH3:24])=[O:21])([OH:3])(=[O:2])=[O:1] |f:0.1.2.3.4.5.6.7|
|
Name
|
Sodium peroxyborate tetrahydrate
|
Quantity
|
22.3 g
|
Type
|
reactant
|
Smiles
|
O.O.O.O.B([O-])([O-])O[O-].[Na+].[Na+].[Na+]
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
SC1=C(CCCC1)C(=O)OCC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
52.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 50 to 55° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at 80 to 85° C. for 5 hours
|
Duration
|
5 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 3 hours
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
the resultant insolubles were filtered off
|
Type
|
WASH
|
Details
|
The insolubles were washed with acetonitrile (50 ml)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the resultant residue was dissolved in acetonitrile (150 ml)
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The resultant insolubles were filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the powder which precipitated
|
Type
|
CUSTOM
|
Details
|
was isolated by filtration
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)(O)C1=C(CCCC1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 166.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |